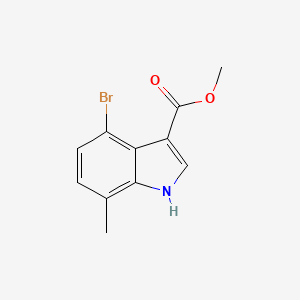![molecular formula C10H20ClN B12834111 (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B12834111.png)
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride is a bicyclic amine compound with a unique structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique stereochemistry and functional groups make it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the bicyclic core structure.
Functional Group Introduction: Introduction of the amine group at the desired position using reagents such as ammonia or amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Applications De Recherche Scientifique
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine: The non-hydrochloride form of the compound.
Other Bicyclic Amines: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
The unique stereochemistry and functional groups of (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride distinguish it from other similar compounds. Its specific configuration and reactivity make it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H20ClN |
|---|---|
Poids moléculaire |
189.72 g/mol |
Nom IUPAC |
(1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-6-8-4-7(5-9(6)11)10(8,2)3;/h6-9H,4-5,11H2,1-3H3;1H/t6-,7+,8-,9-;/m1./s1 |
Clé InChI |
FJDRRWMHEAHOSA-LXZWUTDNSA-N |
SMILES isomérique |
C[C@@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1N.Cl |
SMILES canonique |
CC1C2CC(C2(C)C)CC1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


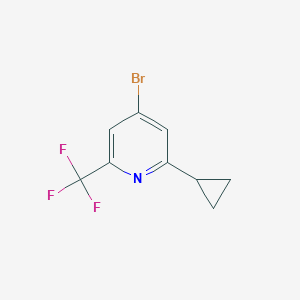
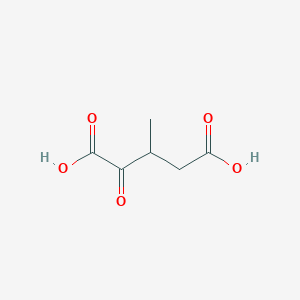

![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)
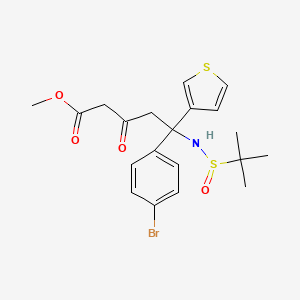
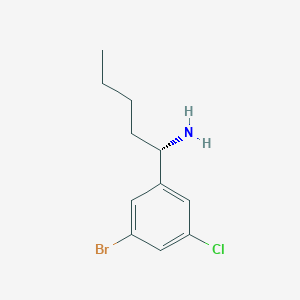
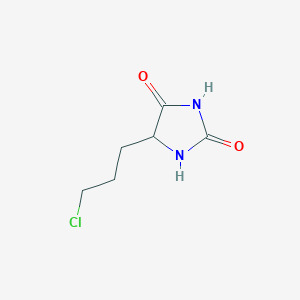

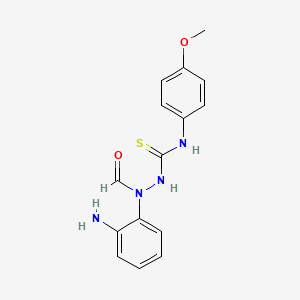
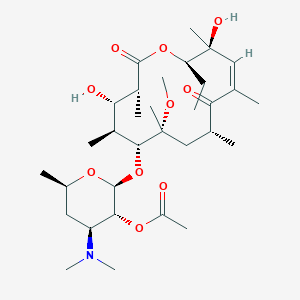
![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B12834089.png)
